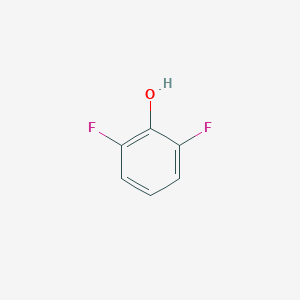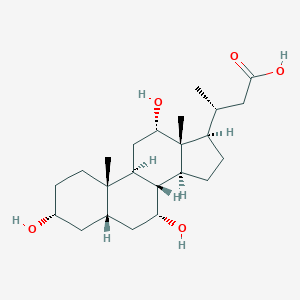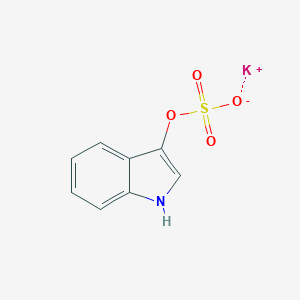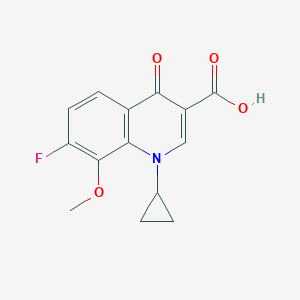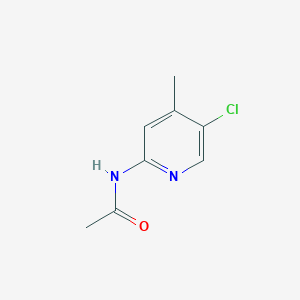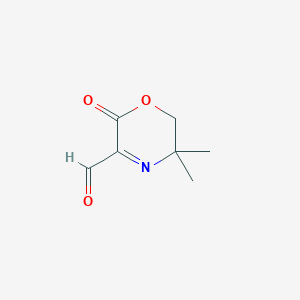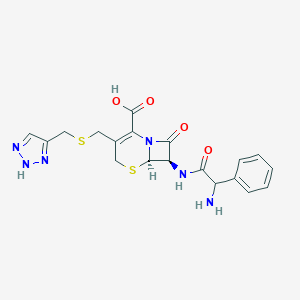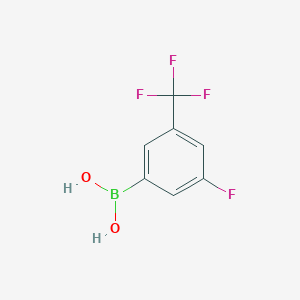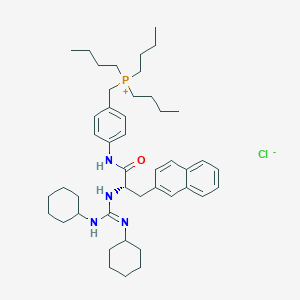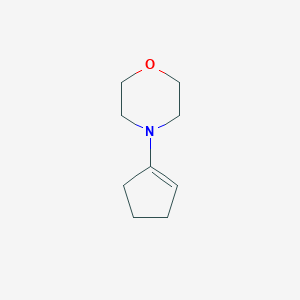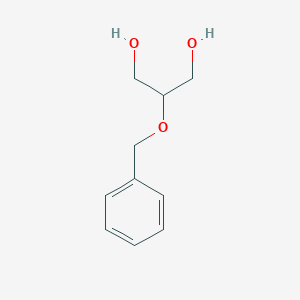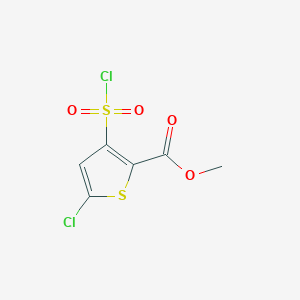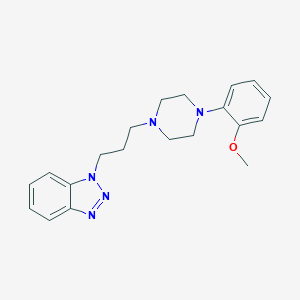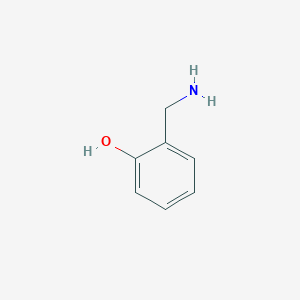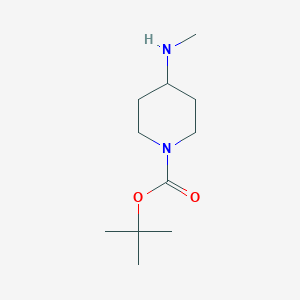
Tert-butyl 4-(methylamino)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(methylamino)piperidine-1-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a piperidine ring, a tert-butyl group, and a methylamino substituent. This compound is crucial in the development of protein kinase inhibitors, benziimidazole compounds, and other biologically active compounds, as evidenced by its frequent mention in the synthesis of intermediates for drugs such as CP-690550, crizotinib, and nociceptin antagonists .
Synthesis Analysis
The synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate derivatives often involves multi-step reactions starting from various piperidine-based precursors. For instance, a novel asymmetric synthesis of a related compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, was achieved with an overall yield of 49% starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride . Another synthesis route for a tert-butyl piperazine derivative utilized a modified Bruylants approach, indicating the versatility of synthetic methods available for such compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(methylamino)piperidine-1-carboxylate derivatives has been characterized using various analytical techniques such as ESI-MS, 1H NMR, and X-ray diffraction. For example, the crystal structure of a related compound showed that the piperazine ring adopts a chair conformation, and the compound forms chains along specific crystallographic directions through hydrogen bonding .
Chemical Reactions Analysis
Tert-butyl 4-(methylamino)piperidine-1-carboxylate and its derivatives participate in a variety of chemical reactions, including amination, condensation, and substitution reactions. These reactions are often catalyzed by common reagents such as CuI, ethylene glycol, and potassium phosphate, and can lead to the formation of compounds with significant biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(methylamino)piperidine-1-carboxylate derivatives are determined through spectroscopic and computational methods. Infrared spectroscopy (FT-IR), NMR (1H and 13C), and mass spectrometry (MS) are used to confirm the structures of synthesized compounds. Additionally, density functional theory (DFT) calculations provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of these compounds .
Applications De Recherche Scientifique
Synthesis of Key Intermediates in Drug Development :
- Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, a drug used for certain types of cancer. It is synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
- Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of Crizotinib and other biologically active compounds, synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% (Kong et al., 2016).
Development of Nociceptin Antagonists :
- An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for the synthesis of nociceptin antagonists, has been achieved. This method includes diastereoselective reduction and efficient isomerization, applicable for large-scale operation (Jona et al., 2009).
Preparation of Diverse Piperidine Derivatives :
- The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are promising synthons for the preparation of various piperidine derivatives (Moskalenko & Boev, 2014).
Anticorrosive Applications :
- The novel compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has shown significant anticorrosive activity for carbon steel in 1M HCl solution, with an inhibition efficiency of 91.5% at 25 ppm. The inhibitor's effectiveness increases with concentration due to its strong and spontaneous adsorption on the metal's surface (Praveen et al., 2021).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
tert-butyl 4-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(12-4)6-8-13/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYUGTLMFHDODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572210 | |
| Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(methylamino)piperidine-1-carboxylate | |
CAS RN |
147539-41-1 | |
| Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(methylamino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

